UC-112 - 383392-66-3

UC-112

Catalog Number: EVT-284703
CAS Number: 383392-66-3
Molecular Formula: C22H24N2O2
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UC-112 is an IAP inhibitor. It acts by suppressing X-linked inhibitor of apoptosis protein (XIAP) and survivin levels, inhibiting the growth of P-glycoproteins, and activating caspase-3/7 and caspase-9.

5-Chloro-7-iodo-8-quinolinol (Clioquinol)

  • Compound Description: Clioquinol is a well-known zinc and copper chelator. It exhibits the ability to dissolve amyloid deposits and has been suggested as a potential therapeutic agent for Alzheimer's disease. [] Additionally, Clioquinol has shown potential in preventing prion accumulation. []

5,7-Dichloro-2-methyl-8-quinolinol

  • Compound Description: This compound serves as a precursor in a study on microbiological transformations. It undergoes glucosidation by Sporotrichum sulfurescens to produce its corresponding 4-O-methyl-β-glucoside. []

5,7-Dibromo-2-methyl-8-quinolinol

  • Compound Description: This quinolinol derivative acts as a ligand in the synthesis of various lanthanide(III) complexes. [] It is particularly featured in the complex [Dy(L1)3(H2O)] where L1 represents 5,7-dibromo-2-methyl-8-quinolinol. [] These complexes exhibit luminescent properties and have potential applications in materials science. []

7-(4-Ethyl-1-methyloctyl)-8-quinolinol (Kelex 100)

  • Compound Description: Kelex 100 is a commercially available extractant known for its ability to extract metal ions, particularly copper(II), from aqueous solutions. [, ] Its electroanalytical behavior has been extensively studied. []

5-Octyloxymethyl-8-quinolinol

  • Compound Description: This 8-quinolinol derivative has been investigated for its ability to extract metal ions, including molybdenum(VI) and gallium(III), from aqueous solutions. [, , ] Its extraction behavior is influenced by factors such as pH and the presence of other metal ions. [, ]

2-Methyl-5-octyloxymethyl-8-quinolinol

  • Compound Description: Similar to 5-octyloxymethyl-8-quinolinol, this compound has also been investigated for its metal extraction capabilities, particularly for molybdenum(VI). [] It demonstrates the effect of introducing a methyl group at the 2-position on the extraction behavior of the 8-quinolinol scaffold. []

5-(4-Nitrophenylazo)-7-(4-ethyl-1-methyloctyl)-8-quinolinol (HNEQ)

  • Compound Description: HNEQ is a highly selective extractant for copper(II) ions, outperforming 8-quinolinol and Kelex 100 in terms of extraction efficiency. [] This selectivity is attributed to the presence of the nitrophenylazo group and the bulky alkyl substituent. []
Source and Classification

UC-112 was discovered through a combination of virtual screening and biological validation processes aimed at identifying new anti-cancer agents. The compound belongs to the class of hydroxyquinolines and exhibits properties that make it a candidate for further development in cancer therapeutics targeting survivin .

Synthesis Analysis

Methods and Technical Details

The synthesis of UC-112 involves several key steps, starting from 5-chloromethyl-8-quinolinol hydrochloride. The general procedure includes the following:

  1. Initial Reaction: A mixture of 5-chloromethyl-8-quinolinol hydrochloride, sodium carbonate, and an appropriate amine is prepared in acetonitrile. Potassium iodide is added as a catalyst, and the mixture is refluxed for several hours.
  2. Formation of Ethers: The resulting product is then treated with paraformaldehyde and pyrrolidine in ethanol under reflux conditions to yield the final product .
  3. Modification: Structural modifications have been explored to optimize the compound's efficacy. These modifications include altering the benzyloxy moiety and introducing various substituents on the quinoline scaffold to enhance biological activity .
Molecular Structure Analysis

Structure and Data

The molecular structure of UC-112 features a quinoline backbone with a hydroxyl group at position eight and a benzyloxy group at position five. The presence of a pyrrolidine moiety at position seven contributes to its biological activity. The structural formula can be represented as follows:

C17H20N2O2\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2

The molecular weight of UC-112 is approximately 284.35 g/mol. The structure is critical for its interaction with survivin, influencing both binding affinity and selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

UC-112 undergoes various chemical reactions that are pivotal for its synthesis and modification:

  1. Mannich Reaction: A key reaction in synthesizing UC-112 analogs involves the Mannich reaction, where an amine reacts with formaldehyde in the presence of an alcohol solvent to form β-amino carbonyl compounds.
  2. Substitution Reactions: Modifications to the benzyloxy group or other parts of the molecule can be achieved through electrophilic aromatic substitution or nucleophilic attacks, allowing for the exploration of structure-activity relationships .
Mechanism of Action

Process and Data

UC-112 exerts its anticancer effects primarily through the inhibition of survivin, which is often overexpressed in cancer cells. The mechanism involves:

  1. Inhibition of Survivin: UC-112 binds to survivin, leading to its degradation via the proteasome pathway.
  2. Activation of Caspases: This degradation activates caspases 3, 7, and 9, which are crucial mediators of apoptosis.
  3. Induction of Apoptosis: By promoting apoptosis selectively in cancer cells while sparing normal cells, UC-112 demonstrates potential as an effective cancer therapeutic .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

UC-112 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stability studies indicate that UC-112 maintains integrity under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for its formulation into drug delivery systems .

Applications

Scientific Uses

UC-112 has significant potential applications in cancer treatment due to its selective targeting of survivin:

  1. Anticancer Therapeutics: Its primary application lies in treating various cancers characterized by high survivin expression, including melanoma and prostate cancer.
  2. Research Tool: UC-112 serves as a valuable tool for studying apoptosis mechanisms and developing new therapies that target survivin-related pathways.
  3. Development of Analogues: Ongoing research focuses on synthesizing analogs of UC-112 to enhance efficacy and reduce potential side effects associated with current treatments .
Introduction to Survivin as a Therapeutic Target in Oncology

Survivin’s Role in Apoptosis Evasion and Chemoresistance

Survivin inhibits apoptosis through both direct and indirect mechanisms. Unlike XIAP, survivin does not directly bind caspases but neutralizes mitochondrial SMAC/DIABLO, preventing SMAC-mediated inhibition of XIAP [1] [9]. This allows XIAP to persistently suppress caspase-9 activation, disrupting the apoptosome complex. Survivin also localizes to mitochondria in cancer cells (but not normal cells), where it blocks stress-induced cytochrome c release and subsequent caspase activation [1] [7].

In tumor-associated endothelial cells (TuBECs), survivin overexpression confers resistance to diverse chemotherapeutics. Glioma-derived TuBECs exhibit 3–5-fold higher survivin levels than normal brain endothelial cells, rendering them resistant to etoposide (VP-16), paclitaxel, and temozolomide. Silencing survivin with siRNA or pharmacologic inhibition restores drug sensitivity and activates caspases-7 and -4 [7]. Survivin also mediates cross-resistance to targeted therapies; in melanoma and prostate cancer cells, survivin overexpression diminishes apoptosis induced by BRAF or PARP inhibitors [2] [6].

Survivin Overexpression in Malignant Phenotypes and Prognostic Implications

Survivin overexpression drives aggressive tumor phenotypes through multiple pathways:

  • Genetic Instability: Disruption of CPC function causes mitotic catastrophe, but in p53-deficient cells, this promotes aneuploidy and clonal evolution [1] [9].
  • Stem Cell Maintenance: Survivin is highly expressed in embryonic and somatic stem cells. In tumors, it enriches cancer stem cell populations, as shown in leukemia-initiating cells where survivin supports self-renewal [4] [8].
  • Metastatic Progression: Nuclear survivin correlates with VEGF expression and angiogenesis in gliomas, while cytosolic survivin promotes invasion via MMP upregulation [3] [7].

Clinically, survivin overexpression independently predicts poor prognosis. In bladder cancer, the survivin -31G/C promoter polymorphism (CC genotype) increases risk 2.6-fold and correlates with advanced stage [8]. Serum exosomal survivin levels are elevated in metastatic prostate cancer and serve as a liquid biopsy marker for disease burden [3].

Limitations of Early Survivin-Targeted Therapies (e.g., YM155)

First-generation survivin inhibitors faced significant pharmacological challenges:

  • YM155 (Sepantronium Bromide): This small-molecule suppressor initially showed promise by inhibiting the survivin promoter. However, clinical trials revealed limited efficacy due to inadequate tumor penetration and compensatory upregulation of alternative IAPs (e.g., XIAP, cIAP1). YM155 also failed to target survivin’s mitotic functions, allowing cancer cells to bypass cytostatic effects [3] [9].
  • Oligonucleotide Approaches: Antisense oligonucleotides (e.g., LY2181308) and siRNA exhibited poor in vivo stability and inefficient cellular uptake, requiring complex delivery vehicles.
  • Dominant-Negative Mutants: Survivin mutants (e.g., Thr34→Ala) disrupted CPC assembly but induced severe mitotic defects in normal proliferating cells, causing off-target toxicity [9].

These limitations underscored the need for next-generation inhibitors that simultaneously target survivin’s dual roles in apoptosis and mitosis.

Properties

CAS Number

383392-66-3

Product Name

UC-112

IUPAC Name

5-(phenylmethoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C22H24N2O2/c25-22-18(14-24-11-4-5-12-24)13-19(20-9-6-10-23-21(20)22)16-26-15-17-7-2-1-3-8-17/h1-3,6-10,13,25H,4-5,11-12,14-16H2

InChI Key

LTGLGIQQZXSLLF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

5-((benzyloxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
UC-112

Canonical SMILES

C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.